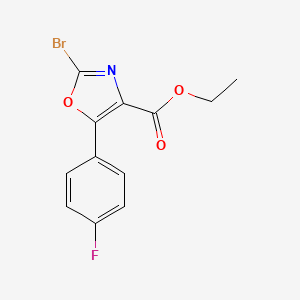
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the anthraquinone family, known for their applications in dyes, pigments, and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: Amino groups are introduced at the 1 and 8 positions through a nucleophilic substitution reaction using ammonia or amines under controlled conditions.
Etherification: The pentyloxy groups are introduced at the 2 and 7 positions through an etherification reaction using pentanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Similar structure but different substitution pattern.
4,5-Diamino-1,8-dihydroxy-2,7-diphenoxyanthracene-9,10-dione: Similar functional groups but different alkoxy substituents.
Uniqueness
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of pentyloxy groups, which can influence its solubility, reactivity, and biological activity compared to other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
88604-00-6 |
|---|---|
Molekularformel |
C24H30N2O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
1,8-diamino-4,5-dihydroxy-2,7-dipentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H30N2O6/c1-3-5-7-9-31-15-11-13(27)17-19(21(15)25)24(30)20-18(23(17)29)14(28)12-16(22(20)26)32-10-8-6-4-2/h11-12,27-28H,3-10,25-26H2,1-2H3 |
InChI-Schlüssel |
ZTPZCORCIQIKMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



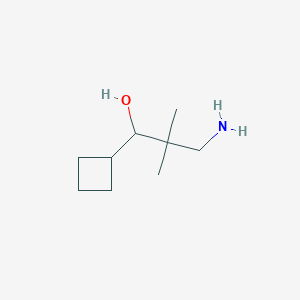
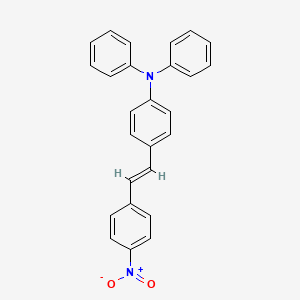
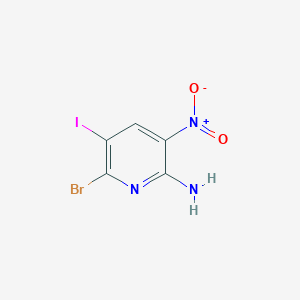
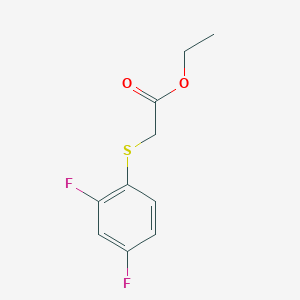
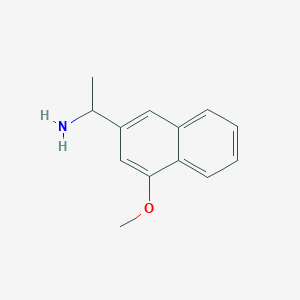
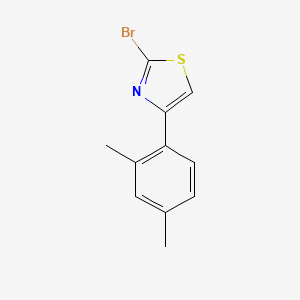

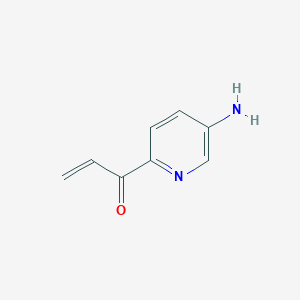
![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)
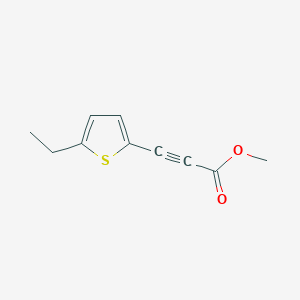
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
